molecular formula C6H12O4 B1674968 (S)-Mevalonic acid CAS No. 32451-23-3

(S)-Mevalonic acid

Cat. No.: B1674968
CAS No.: 32451-23-3
M. Wt: 148.16 g/mol
InChI Key: KJTLQQUUPVSXIM-LURJTMIESA-N
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Description

(S)-Mevalonic acid is a key organic compound in the biosynthesis of terpenes and steroids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound plays a crucial role in the mevalonate pathway, which is essential for the production of isoprenoids, a diverse class of organic compounds that include cholesterol, steroid hormones, and certain vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Mevalonic acid can be synthesized through several methods. One common approach involves the reduction of mevalonolactone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically employs hydrogen gas in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation process is optimized to maximize yield and purity, followed by extraction and purification steps to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-Mevalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce mevalonate-5-phosphate, an intermediate in the mevalonate pathway.

    Reduction: The compound can be reduced to mevalonolactone.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is typically used.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products:

    Mevalonate-5-phosphate: An intermediate in the biosynthesis of isoprenoids.

    Mevalonolactone: A reduced form of this compound.

Scientific Research Applications

(S)-Mevalonic acid has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in the mevalonate pathway and its impact on cellular processes.

    Medicine: Research focuses on its involvement in cholesterol biosynthesis and potential therapeutic targets for hypercholesterolemia.

    Industry: It is used in the production of isoprenoids, which have applications in pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

(S)-Mevalonic acid exerts its effects primarily through its role in the mevalonate pathway. It is converted into mevalonate-5-phosphate by the enzyme mevalonate kinase. This conversion is a key regulatory step in the pathway, influencing the production of downstream isoprenoids. The molecular targets include enzymes such as mevalonate kinase and HMG-CoA reductase, which are critical for the biosynthesis of cholesterol and other isoprenoids.

Comparison with Similar Compounds

    Mevalonate-5-phosphate: An oxidized intermediate in the mevalonate pathway.

    Isopentenyl pyrophosphate: Another key intermediate in the biosynthesis of isoprenoids.

Uniqueness: (S)-Mevalonic acid is unique due to its specific role in the mevalonate pathway and its chiral nature, which is crucial for the correct biosynthesis of isoprenoids. Unlike its similar compounds, this compound serves as a direct precursor to several essential biomolecules, making it a critical component in both biological and industrial processes.

Properties

IUPAC Name

(3S)-3,5-dihydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLQQUUPVSXIM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCO)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186187
Record name Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32451-23-3
Record name (3S)-3,5-Dihydroxy-3-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32451-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Mevalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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